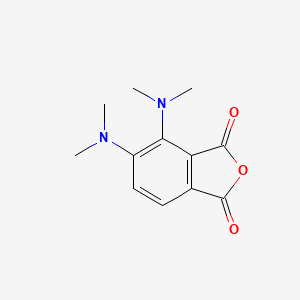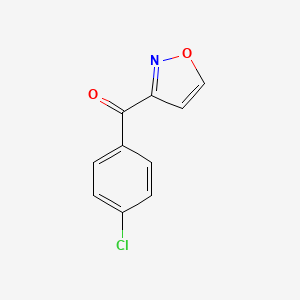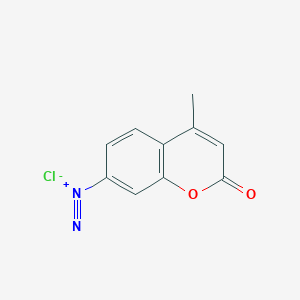
4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride is a diazonium salt derived from 4-methyl-2-oxo-2H-1-benzopyran
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride typically involves the diazotization of 4-methyl-2-oxo-2H-1-benzopyran-7-amine. The process generally includes the following steps:
Starting Material: 4-Methyl-2-oxo-2H-1-benzopyran-7-amine.
Diazotization: The amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Isolation: The resulting diazonium chloride is isolated by precipitation or extraction methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with the corresponding nucleophile.
Coupling Reactions: Conducted in alkaline or neutral conditions with the coupling partner.
Reduction Reactions: Performed using reducing agents like sodium sulfite or stannous chloride.
Major Products Formed
Substitution: Halogenated, hydroxylated, or cyanated derivatives of 4-methyl-2-oxo-2H-1-benzopyran.
Coupling: Azo compounds with various aromatic systems.
Reduction: 4-Methyl-2-oxo-2H-1-benzopyran-7-amine.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of pigments, dyes, and advanced materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride involves the formation of reactive intermediates that can undergo various transformations. The diazonium group is highly reactive and can participate in electrophilic substitution, coupling, and reduction reactions. These reactions often involve the formation of transient species that interact with molecular targets, leading to the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-oxo-2H-1-benzopyran-7-amine: The precursor to the diazonium salt.
4-Methyl-2-oxo-2H-1-benzopyran-7-ol: A hydroxylated derivative with different reactivity.
4-Methyl-2-oxo-2H-1-benzopyran-7-carboxylic acid: A carboxylated derivative used in different synthetic applications.
Uniqueness
4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride is unique due to its diazonium functionality, which imparts high reactivity and versatility in chemical synthesis. This compound can undergo a wide range of reactions, making it a valuable intermediate in organic chemistry.
Eigenschaften
CAS-Nummer |
113707-85-0 |
|---|---|
Molekularformel |
C10H7ClN2O2 |
Molekulargewicht |
222.63 g/mol |
IUPAC-Name |
4-methyl-2-oxochromene-7-diazonium;chloride |
InChI |
InChI=1S/C10H7N2O2.ClH/c1-6-4-10(13)14-9-5-7(12-11)2-3-8(6)9;/h2-5H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VILBELCCTZGRDH-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)[N+]#N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,2-Bis(trimethylsilyl)ethenyl]phosphane](/img/structure/B14298414.png)
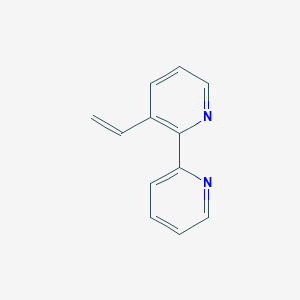
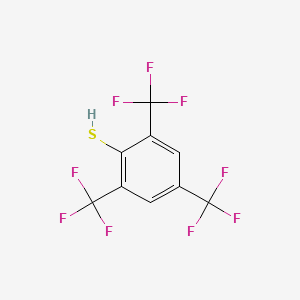

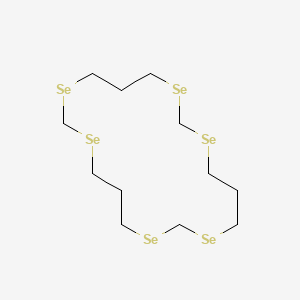
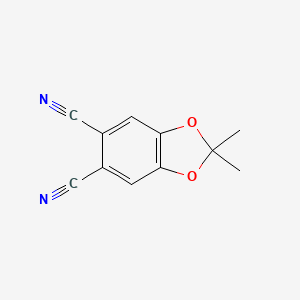
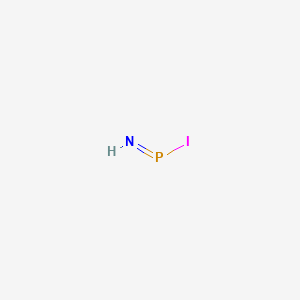

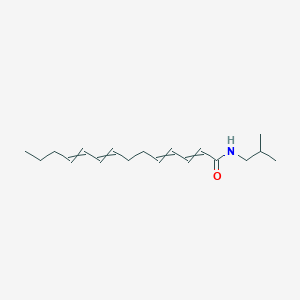

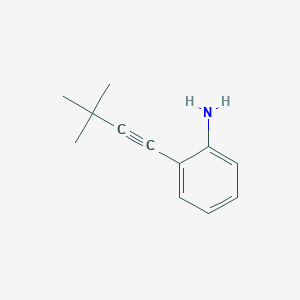
![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
